

# A Comparative Guide to the Reproducibility of Deucravacitinib (BMS-986165) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986158 |           |
| Cat. No.:            | B606289    | Get Quote |

A Note on Compound Identification: The compound of interest for this guide is the selective Tyrosine Kinase 2 (TYK2) inhibitor, deucravacitinib, which was developed by Bristol Myers Squibb under the identifier BMS-986165. It is important to distinguish this from **BMS-986158**, a Bromodomain and Extra-Terminal domain (BET) inhibitor also developed by Bristol Myers Squibb for oncology applications. This guide will focus on the experimental results and reproducibility of the TYK2 inhibitor, deucravacitinib.

Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] It has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other immune-mediated diseases.[2][3] This guide provides a comparative overview of the experimental data supporting its efficacy and safety, with a focus on the reproducibility of these findings as demonstrated in pivotal clinical trials.

## **Mechanism of Action: Allosteric Inhibition of TYK2**

Deucravacitinib possesses a unique mechanism of action, functioning as an allosteric inhibitor of TYK2.[1] Unlike pan-JAK inhibitors that target the conserved ATP-binding site in the active kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2).[1] This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the TYK2 enzyme in an inactive conformation.[1] This allosteric inhibition confers high selectivity for TYK2 with minimal activity against other JAK family members (JAK1, JAK2, and JAK3) at clinically relevant doses.[4]



By selectively inhibiting TYK2, deucravacitinib modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis and other autoimmune diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[5][6] This targeted approach aims to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition.[3]

## **Comparative Efficacy in Plaque Psoriasis**

The efficacy of deucravacitinib has been consistently demonstrated in large-scale, randomized, double-blind, placebo- and active comparator-controlled Phase 3 clinical trials, primarily the POETYK PSO-1 and POETYK PSO-2 studies.[7] These trials evaluated the superiority of deucravacitinib (6 mg once daily) against both placebo and apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.[8][9]

Table 1: Key Efficacy Outcomes at Week 16 in POETYK PSO-1 and PSO-2 Trials

| Outcome                                   | POETYK PSO-1[10] | POETYK PSO-2[7] |
|-------------------------------------------|------------------|-----------------|
| PASI 75 Response                          |                  |                 |
| Deucravacitinib                           | 58.4%            | 55.2%           |
| Placebo                                   | 12.7%            | 11.4%           |
| Apremilast                                | 35.1%            | 37.9%           |
| sPGA 0/1 (clear/almost clear)<br>Response |                  |                 |
| Deucravacitinib                           | 51.8%            | 51.1%           |
| Placebo                                   | 7.88%            | 7.88%           |
| Apremilast                                | 32.1%            | 33.2%           |

PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

The results from both pivotal trials consistently show a statistically significant superiority of deucravacitinib over both placebo and apremilast in achieving key efficacy endpoints at week



16.[7][9] Long-term extension studies have further demonstrated the durability of these responses, with a significant proportion of patients maintaining PASI 75 for up to three years. [10]

A network meta-analysis of studies in Asian populations with moderate-to-severe plaque psoriasis also indicated that the efficacy of deucravacitinib is comparable to several biologic agents, including TNF-α inhibitors and ustekinumab, and superior to apremilast.[11][12]

## **Safety and Tolerability Profile**

The safety profile of deucravacitinib has been characterized in the POETYK clinical trial program. The overall incidence of adverse events has been comparable to placebo and apremilast.

Table 2: Overview of Common Adverse Events (Reported in ≥1% of Patients)

| Adverse Event                     | Deucravacitinib            | Placebo | Apremilast    |
|-----------------------------------|----------------------------|---------|---------------|
| Nasopharyngitis                   | More frequent than placebo | -       | -             |
| Upper respiratory tract infection | More frequent than placebo | -       | -             |
| Headache                          | Comparable to placebo      | -       | -             |
| Diarrhea                          | Comparable to placebo      | -       | More frequent |
| Nausea                            | Comparable to placebo      | -       | More frequent |

This is a generalized summary. For detailed safety information, refer to the official prescribing information.

The selective mechanism of deucravacitinib is thought to contribute to its distinct safety profile compared to non-selective JAK inhibitors.[3] It is not associated with the same degree of



laboratory abnormalities (e.g., hematologic changes) that can be seen with broader JAK inhibition.[4]

## **Experimental Protocols**

The reproducibility of the clinical data for deucravacitinib is supported by the robust design of the pivotal Phase 3 trials.

POETYK PSO-1 and PSO-2 Study Design[8][13][14][15]

- Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.
- Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled studies.
- Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a body surface area (BSA) involvement of ≥10%, a PASI score of ≥12, and an sPGA score of ≥3 at baseline.
- Randomization: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg once daily, apremilast 30 mg twice daily, or placebo.
- Primary Endpoints:
  - Proportion of patients achieving PASI 75 response at Week 16 versus placebo.
  - Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16 versus placebo.
- Key Secondary Endpoints: Comparison of PASI 75 and sPGA 0/1 response rates for deucravacitinib versus apremilast at Week 16.
- Long-term Extension: Following the initial 52-week trial period, eligible patients could enroll in a long-term extension study to receive open-label deucravacitinib.[13][14]

## **Signaling Pathways and Experimental Workflows**



#### TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of proinflammatory cytokines and the mechanism of inhibition by deucravacitinib.

Caption: TYK2 Signaling Pathway and Deucravacitinib's Mechanism of Action.

#### POETYK PSO Clinical Trial Workflow

This diagram outlines the general workflow for a patient participating in the POETYK PSO-1 or PSO-2 clinical trials.





Click to download full resolution via product page

Caption: Simplified Workflow of the POETYK PSO Phase 3 Clinical Trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of deucravacitinib? Project LEAD [projectlead.dermsquared.com]
- 3. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
  PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 8. Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study - BioSpace [biospace.com]
- 9. BMS' deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 10. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study -PracticalDermatology [practicaldermatology.com]
- 11. Deucravacitinib versus other systemic therapies in Asian patients with psoriasis Medical Conferences [conferences.medicom-publishers.com]
- 12. Indirect comparison of deucravacitinib and other systemic treatments for moderate to severe plaque psoriasis in Asian populations: A systematic literature review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]



- 13. Bristol Myers Squibb New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 14. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 15. SOTYKTU (deucravacitinib) | PSO-2 [sotyktu.co.uk]
- To cite this document: BenchChem. [A Comparative Guide to the Reproducibility of Deucravacitinib (BMS-986165) Experimental Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606289#reproducibility-of-bms-986158-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com